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4-fluoro-2-methyl-1H-indole-5-carbaldehyde
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Overview
Description
4-fluoro-2-methyl-1H-indole-5-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the fluorine and methyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methyl-1H-indole-5-carboxylic acid.
Reduction: Formation of 4-fluoro-2-methyl-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that 4-fluoro-2-methyl-1H-indole-5-carbaldehyde exhibits significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting tumor growth in xenograft models. A study reported an IC50 value of approximately 31.6 μM against H460 lung cancer cells, highlighting its potential as an anticancer agent .
- Antiviral Properties : Indole derivatives, including this compound, have demonstrated antiviral activities. They interact with viral proteins, potentially disrupting viral replication processes. Further studies are needed to elucidate specific mechanisms and efficacy against different viruses .
- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis and function, indicating its potential use in developing new antibiotics .
Biological Research
The biological activity of this compound is largely attributed to its ability to modulate key biochemical pathways:
- Enzyme Inhibition : It has been noted for inhibiting enzymes involved in cancer cell proliferation and inflammatory processes. For instance, it may inhibit DNA repair enzymes, leading to increased DNA damage in cancer cells .
- Cell Cycle Regulation : The compound affects cellular signaling pathways and gene expression related to apoptosis and cell cycle regulation. Studies have shown that it can induce G2/M phase arrest in cancer cells, further supporting its anticancer potential .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of various indole derivatives, including this compound, against specific cancer cell lines with K-Ras mutations. The results indicated that modifications in the molecular structure significantly influenced cytotoxicity levels across different cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | H460 | 31.6 |
Oncrasin-1 derivative | T29Kt1 | 10.0 |
This data suggests that structural variations can enhance or diminish anticancer activity .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against several bacterial strains. The findings demonstrated that the compound exhibited significant antibacterial activity, making it a candidate for further development into antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1H-indole-3-carbaldehyde: Another fluorinated indole derivative with similar chemical properties.
4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: A related compound with different substituents on the indole ring.
Uniqueness
4-fluoro-2-methyl-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a fluorine atom and a methyl group on the indole ring can enhance its stability and interaction with biological targets, making it a valuable compound for various research applications .
Biological Activity
4-Fluoro-2-methyl-1H-indole-5-carbaldehyde is a compound belonging to the indole family, notable for its unique structure that includes a fluorine atom and a methyl group attached to the indole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The molecular formula of this compound is C10H8FNO, with a molecular weight of approximately 177.17 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases involved in cell signaling pathways. By modulating the activity of these proteins, the compound can exert significant biological effects. For instance, it has demonstrated inhibitory effects on certain protein kinases essential for cellular processes, which may contribute to its anticancer properties.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has been studied for its efficacy against various viral infections, although specific viral targets and mechanisms remain under investigation.
Anticancer Properties
The compound has shown promise in cancer research, particularly due to its cytotoxic effects on cancer cell lines. For example, studies have reported that derivatives of indole compounds often enhance cytotoxicity when halogenated, suggesting that the presence of fluorine can improve pharmaceutical properties compared to non-fluorinated analogs .
Table 1: Cytotoxicity Data on Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | CAKI-1 | 14 ± 3 |
Titanocene derivatives (similar structure) | CAKI-1 | 10 - 450 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .
Table 2: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | ≤ 0.25 µg/mL |
C. neoformans | Non-toxic selective antifungal |
Synthesis and Structural Considerations
The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives. The introduction of the fluorine atom and methyl group at specific positions enhances the stability and reactivity of the compound compared to similar structures.
Table 3: Comparative Analysis of Similar Compounds
Compound Name | Similarity | Notable Features |
---|---|---|
4-Fluoro-1H-indole-3-carbaldehyde | High | Another fluorinated indole derivative |
4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | Moderate | Different substituents on the indole ring |
4-Methylindole | Moderate | Lacks fluorine but shares indole structure |
4-Fluoroindole | High | Simpler structure with only fluorine substitution |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with indole derivatives, including those structurally related to this compound. For instance, research on titanocene derivatives revealed varying degrees of cytotoxicity based on structural modifications, underscoring the importance of functional groups in determining biological activity .
In another study focusing on structural analogs, it was found that specific substitutions significantly influenced the compounds' efficacy against cancer cells and pathogens . These findings emphasize the potential for developing new therapeutic agents based on the indole scaffold.
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C10H8FNO/c1-6-4-8-9(12-6)3-2-7(5-13)10(8)11/h2-5,12H,1H3 |
InChI Key |
SWYSKXMWNUOVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)C=O |
Origin of Product |
United States |
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